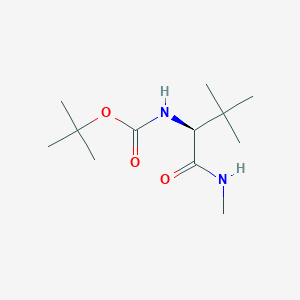

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known as Boc-L-Leucine Methylamide, is a chemical compound commonly used in scientific research. It is a derivative of the amino acid leucine and is widely used in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Environmental and Occupational Exposure

Exposure and Effects in Petrol Station Workers

A study explored the impact of fuel-related pollutants, specifically benzene and methyl tert-butyl ether (MTBE), on petrol station workers, revealing significant exposure-related epigenetic and transcriptional alterations in DNA repetitive elements. This research sheds light on the occupational health risks associated with these chemicals (Rota et al., 2018).

Biomonitoring of Fragrance Chemicals

Another study focused on the decline in exposure to lysmeral, a fragrance chemical frequently used in cosmetic products, highlighting the importance of monitoring environmental pollutants and their metabolites in human populations for health risk assessments (Scherer et al., 2020).

Toxicokinetics and Metabolism

Toxicokinetics of Fuel Ethers

The toxicokinetics and biotransformation of MTBE and other fuel ethers were summarized, providing insights into their rapid uptake, clearance, and the lack of formation of toxic metabolites in humans and rats. This information is crucial for assessing the risks associated with exposure to these compounds (Dekant et al., 2001).

Health Implications and Treatment Strategies

N-Carbamylglutamate for Acute Neonatal Hyperammonaemia

A case study demonstrated the effectiveness of N-carbamylglutamate in treating acute neonatal hyperammonaemia in a patient with methylmalonic aciduria, illustrating a potential therapeutic application of carbamate derivatives in metabolic disorders (Yap et al., 2016).

Characterization and Analysis

Characterization of Urinary Metabolites

A study using ^(13)C-labeled MTBE explored the characterization of urinary metabolites in humans, identifying alpha-hydroxyisobutyric acid and 2-methyl-1,2-propanediol as significant metabolites. This research advances the understanding of MTBE's metabolic pathways and its potential health impacts (Nihlen et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of this compound is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents the binding of AMP .

Biochemical Pathways

The compound affects the AMPD2 pathway . By inhibiting AMPD2, it alters the substrate pocket of the enzyme, preventing AMP from binding . This results in downstream effects on energy homeostasis and immuno-oncology .

Pharmacokinetics

Related compounds such as 3,3-dimethyl-1-butanol have been shown to be orally active . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The compound’s action results in potent inhibitory activity of AMPD2 . This can have significant effects at the molecular and cellular level, potentially influencing energy homeostasis and immuno-oncology .

Action Environment

It’s known that the compound’s action can be influenced by the gut microbiota, which can affect the levels of trimethylamine (tma) and trimethylamine n-oxide (tmao), metabolites related to cardiovascular disease .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)13-7)14-10(16)17-12(4,5)6/h8H,1-7H3,(H,13,15)(H,14,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDIHOPLEQXJHI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-Butyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)